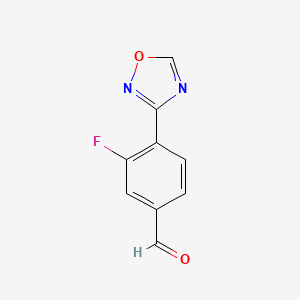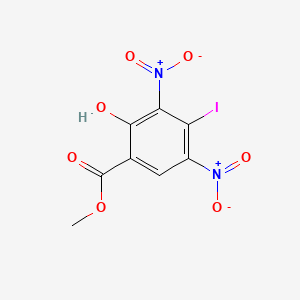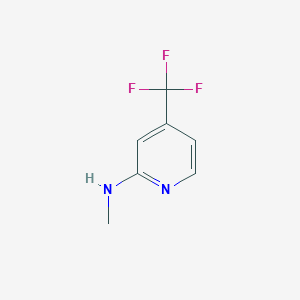![molecular formula C20H20O11 B12456603 1,5-Dihydroxy-3-methoxy-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}xanthen-9-one](/img/structure/B12456603.png)
1,5-Dihydroxy-3-methoxy-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dihydroxy-3-methoxy-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}xanthen-9-one is a complex organic compound belonging to the class of xanthone glucosides. Xanthones are a group of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-3-methoxy-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}xanthen-9-one typically involves the following steps:
Formation of the xanthone core: This can be achieved through the cyclization of appropriate benzophenone derivatives under acidic or basic conditions.
Hydroxylation and methoxylation: Introduction of hydroxyl and methoxy groups at specific positions on the xanthone core using reagents like hydroxylamine and methyl iodide.
Glycosylation: Attachment of the sugar moiety (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) to the xanthone core through glycosidic bond formation, often using glycosyl donors and catalysts like silver carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dihydroxy-3-methoxy-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}xanthen-9-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction of the xanthone core can be achieved using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts such as iron or aluminum chloride.
Major Products
Oxidation: Formation of xanthone quinones.
Reduction: Formation of reduced xanthone derivatives.
Substitution: Formation of substituted xanthone derivatives with various functional groups.
Applications De Recherche Scientifique
1,5-Dihydroxy-3-methoxy-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}xanthen-9-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its anti-inflammatory and anticancer activities, showing potential in the treatment of various diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific molecular pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dihydroxy-3-methoxyxanthone: Lacks the glycosyl moiety, making it less water-soluble.
1,5-Dihydroxy-3,8-dimethoxyxanthone: Contains an additional methoxy group, altering its biological activity.
1,5-Dihydroxy-3-methoxy-8-{[3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}xanthen-9-one: Similar structure but with fewer hydroxyl groups on the sugar moiety.
Uniqueness
1,5-Dihydroxy-3-methoxy-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}xanthen-9-one is unique due to its specific glycosylation pattern, which enhances its water solubility and bioavailability, making it a promising candidate for various therapeutic applications.
Propriétés
Formule moléculaire |
C20H20O11 |
|---|---|
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
1,5-dihydroxy-3-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C20H20O11/c1-28-7-4-9(23)13-11(5-7)29-19-8(22)2-3-10(14(19)16(13)25)30-20-18(27)17(26)15(24)12(6-21)31-20/h2-5,12,15,17-18,20-24,26-27H,6H2,1H3 |
Clé InChI |
XMVBNLMKPMPWAX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxyphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12456523.png)
![2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12456527.png)

![N-(furan-2-ylmethyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12456532.png)

![2-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12456541.png)
![3-{[(E)-(4-methylphenyl)methylidene]amino}benzamide](/img/structure/B12456546.png)

![N-[4-(1-benzofuran-2-yl)phenyl]acetamide](/img/structure/B12456555.png)
amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12456561.png)
![4-[(E)-{[4-chloro-2-(phenylcarbonyl)phenyl]imino}methyl]-2-methoxyphenyl acetate](/img/structure/B12456568.png)
![3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol](/img/structure/B12456576.png)
![1-benzyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12456593.png)

